molecular formula C18H21BrO3 B5086154 1-bromo-2-[4-(2-ethoxyphenoxy)butoxy]benzene

1-bromo-2-[4-(2-ethoxyphenoxy)butoxy]benzene

Cat. No.: B5086154
M. Wt: 365.3 g/mol
InChI Key: KIMRTLRWMFQKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-bromo-2-[4-(2-ethoxyphenoxy)butoxy]benzene is an organic compound with the molecular formula C18H21BrO3. It is a derivative of benzene, featuring a bromine atom and an ethoxyphenoxybutoxy group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .

Chemical Reactions Analysis

Scientific Research Applications

This compound is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action for 1-bromo-2-[4-(2-ethoxyphenoxy)butoxy]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate, which then undergoes further reactions to exert its effects .

Comparison with Similar Compounds

Similar compounds to 1-bromo-2-[4-(2-ethoxyphenoxy)butoxy]benzene include:

These compounds share structural similarities but differ in their specific functional groups and chemical properties, making this compound unique in its applications and reactivity.

Properties

IUPAC Name

1-bromo-2-[4-(2-ethoxyphenoxy)butoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrO3/c1-2-20-17-11-5-6-12-18(17)22-14-8-7-13-21-16-10-4-3-9-15(16)19/h3-6,9-12H,2,7-8,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMRTLRWMFQKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCCOC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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